molecular formula C10H17BO2S B1505210 (4-Hexylthiophen-2-yl)boronic acid CAS No. 748763-44-2

(4-Hexylthiophen-2-yl)boronic acid

Cat. No.: B1505210
CAS No.: 748763-44-2
M. Wt: 212.12 g/mol
InChI Key: UODUZZODASYJTE-UHFFFAOYSA-N
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Description

(4-Hexylthiophen-2-yl)boronic acid is an organoboron compound characterized by a thiophene ring substituted with a hexyl group and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 4-hexylthiophene-2-boronic acid ester with a suitable boronic acid derivative.

  • Industrial Production Methods: Large-scale production typically involves the use of transition metal catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boronic acids.

  • Substitution Reactions: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Palladium catalysts (e.g., Pd(PPh3)4)

  • Aryl halides (e.g., bromobenzene)

  • Solvents (e.g., toluene, water)

  • Base (e.g., sodium carbonate)

Major Products Formed:

  • Biaryls (from Suzuki-Miyaura coupling)

  • Boronic esters (from oxidation)

  • Reduced boronic acids (from reduction)

Scientific Research Applications

(4-Hexylthiophen-2-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

  • Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

  • Medicine: It plays a role in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.

Comparison with Similar Compounds

  • (5-Bromo-4-hexylthiophen-2-yl)boronic acid

  • 4-Hexylthiophene-2-boronic acid ester

Uniqueness: (4-Hexylthiophen-2-yl)boronic acid is unique in its ability to undergo Suzuki-Miyaura coupling reactions efficiently, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-hexylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-10(11(12)13)14-8-9/h7-8,12-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODUZZODASYJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701227
Record name (4-Hexylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748763-44-2
Record name (4-Hexylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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